O-acetyl-L-serine O-acetyl-L-serine O-acetyl-L-serine is an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen. It is an intermediate in the biosynthesis of the amino acid cysteine in bacteria. It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester and an acetyl-L-serine. It is a tautomer of an O-acetyl-L-serine zwitterion.
O-Acetylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
O-acetyl-L-serine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 5147-00-2
VCID: VC0007349
InChI: InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
SMILES: CC(=O)OCC(C(=O)O)N
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

O-acetyl-L-serine

CAS No.: 5147-00-2

Cat. No.: VC0007349

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

O-acetyl-L-serine - 5147-00-2

Specification

CAS No. 5147-00-2
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (2S)-3-acetyloxy-2-aminopropanoic acid
Standard InChI InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
Standard InChI Key VZXPDPZARILFQX-BYPYZUCNSA-N
Isomeric SMILES CC(=O)OC[C@@H](C(=O)O)N
SMILES CC(=O)OCC(C(=O)O)N
Canonical SMILES CC(=O)OCC(C(=O)O)N

Introduction

Biosynthesis and Enzymatic Pathways

Serine Acetyltransferase (SAT) and OAS Synthesis

OAS is synthesized via the acetylation of L-serine by serine acetyltransferase (SAT), which transfers an acetyl group from acetyl-CoA to serine’s hydroxyl oxygen . This reaction occurs in multiple cellular compartments, including plastids, mitochondria, and the cytosol, depending on the organism . SAT activity is tightly regulated through feedback inhibition by cysteine and physical interactions with O-acetylserine sulfhydrylase (OASS), forming a bienzyme complex termed cysteine synthase .

Table 1: Key Enzymes in OAS Metabolism

EnzymeFunctionOrganismsLocalization
Serine acetyltransferase (SAT)Acetylates serine to form OASBacteria, plantsPlastids, cytosol
OASS (O-acetylserine sulfhydrylase)Condenses OAS with sulfide to form cysteineBacteria, plants, archaeaCytosol, mitochondria
Cysteine synthase complexStabilizes SAT and regulates OAS levelsPlants, bacteriaPlastids, cytosol

Cysteine Synthase Complex Dynamics

The cysteine synthase complex (CSC), comprising SAT and OASS, ensures metabolic channeling of OAS toward cysteine production. SAT becomes activated upon binding to OASS, while free OASS catalyzes cysteine synthesis . Sulfide promotes CSC stability, whereas excess OAS dissociates the complex, enabling cysteine synthesis . This dynamic equilibrium adjusts sulfur flux based on cellular demand .

Physiological Roles and Regulatory Functions

Sulfur Assimilation and Cysteine Biosynthesis

In sulfur-deficient conditions, OAS accumulates due to reduced sulfide availability, triggering upregulation of sulfate transporters and assimilatory enzymes like adenosine 5′-phosphosulfate reductase . For example, potato plants overexpressing E. coli SAT exhibited elevated cysteine and glutathione levels, underscoring OAS’s role in sulfur metabolism .

Signaling in Stress Responses

OAS acts as a metabolic signal, coordinating sulfur uptake with environmental stress. In Arabidopsis, OAS regulates genes involved in sulfate transport and redox homeostasis, independent of sulfur status . Exogenous OAS application mimics sulfur deprivation, inducing sulfate transporter expression even under sulfur-replete conditions .

Chemical Properties and Synthesis

Structural and Physicochemical Characteristics

OAS has a molecular weight of 147.13 g/mol and exists as a zwitterion at physiological pH . Its solubility in water exceeds 32 mg/mL, facilitating its role in aqueous cellular environments . The compound’s acetyl group enhances reactivity, enabling nucleophilic substitution at the β-carbon during cysteine synthesis .

Table 2: Physicochemical Properties of OAS

PropertyValueSource
Molecular formulaC5H9NO4\text{C}_5\text{H}_9\text{NO}_4
Molecular weight147.13 g/mol
Solubility in water≥32 mg/mL (217.49 mM)
pKa (carboxyl group)~2.4
pKa (amino group)~9.2

Laboratory Synthesis

OAS is synthesized enzymatically using SAT or chemically via acetylation of L-serine with acetic anhydride . Heterologous production in human cells (e.g., A549 lung cells) has been achieved for biomedical applications, demonstrating its compatibility with eukaryotic systems .

Applications in Research and Medicine

Antibiotic Production: D-Cycloserine Biosynthesis

OAS serves as the precursor for D-cycloserine (D-CS), a second-line tuberculosis antibiotic. The enzyme DcsE converts OAS and hydroxylurea into O-ureido-L-serine, a D-CS intermediate . Engineering human cells to express DcsE marks progress toward cell-based therapies for tuberculosis .

Enzymatic Engineering and Biocatalysis

OASS exhibits promiscuous activity, catalyzing β-substitution reactions with non-native nucleophiles like carboxylates and nitroalkanes . Structural studies of Citrullus vulgaris OASS revealed a flexible active site, enabling synthesis of non-canonical amino acids for pharmaceutical use .

Table 3: Recent Studies on OASS Activity

Study FocusKey FindingOrganismCitation
β-Substitution reactionsOASS synthesizes β-cyanoalanine and β-nitroalanineCitrullus vulgaris
Structural analysisActive-site residues (Tyr58, Gln155, Gly204) mediate substrate bindingCitrullus vulgaris
Archaeal OASSThermostable enzyme (optimal activity at 40–60°C)Methanosarcina thermophila

Regulatory Mechanisms and Evolutionary Perspectives

Transcriptional Regulation in Bacteria

In Salmonella and E. coli, OAS and its isomer N-acetylserine (NAS) activate the CysB transcription factor, inducing sulfur assimilation genes . This regulon coordinates sulfate uptake with cysteine demand, ensuring metabolic efficiency .

Plant-Specific Adaptations

Plants employ OAS as a retrograde signal, linking chloroplast sulfur status to nuclear gene expression . Unlike bacteria, plant OAS signaling integrates with one-carbon metabolism via serine hydroxymethyltransferase, balancing sulfur and folate cycles .

Future Directions and Concluding Remarks

OAS’s dual role as a metabolite and signaling molecule positions it at the nexus of sulfur metabolism, stress adaptation, and biotechnological innovation. Emerging applications include:

  • Cell-based antibiotic production: Engineering human cells to synthesize D-cycloserine precursors .

  • Crop engineering: Modifying OAS levels to enhance sulfur-use efficiency in plants .

  • Enzyme design: Leveraging OASS promiscuity for non-canonical amino acid synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator